

Spectroscopic Profile of 2-(3-cyanophenyl)acetic acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-(3-cyanophenyl)acetic Acid

Cat. No.: B167912

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-(3-cyanophenyl)acetic acid**, a molecule of interest in medicinal chemistry and materials science. This document presents tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols. Additionally, a logical workflow for the spectroscopic analysis of this compound is visualized.

Spectroscopic Data

The structural elucidation of **2-(3-cyanophenyl)acetic acid** is supported by data from multiple spectroscopic techniques. The following tables summarize the key findings from ^1H NMR, ^{13}C NMR, and mass spectrometry.

Table 1: ^1H NMR Spectroscopic Data for 2-(3-cyanophenyl)acetic acid[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.63 – 7.56	m	2H	Aromatic protons
7.55 – 7.51	m	1H	Aromatic proton
7.49 – 7.42	m	1H	Aromatic proton
3.70	s	2H	-CH ₂ -

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 2-(3-cyanophenyl)acetic acid[1]

Chemical Shift (δ) ppm	Assignment
176.6	C=O (Carboxylic acid)
134.7	Aromatic C
134.1	Aromatic C
133.0	Aromatic C
131.2	Aromatic C
129.5	Aromatic C
118.5	C≡N (Nitrile)
112.7	Aromatic C-CN
40.4	-CH ₂ -

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: Mass Spectrometry Data for 2-(3-cyanophenyl)acetic acid[1]

Ionization Mode	Technique	Calculated m/z	Found m/z	Ion
Negative	ESI	160.04	159.86	[M-H] ⁻

Table 4: Predicted Infrared (IR) Spectroscopic Data for 2-(3-cyanophenyl)acetic acid

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3300-2500 (broad)	O-H	Stretching (Carboxylic acid dimer)
~2230-2210	C≡N	Stretching (Nitrile)
~1710	C=O	Stretching (Carboxylic acid dimer)
~1600, ~1475	C=C	Stretching (Aromatic ring)
~1300	C-O	Stretching (Carboxylic acid)
~920	O-H	Bending (out-of-plane, Carboxylic acid dimer)

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

A sample of **2-(3-cyanophenyl)acetic acid** (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing. The spectra are acquired on a 400 MHz (for ¹H) or 101 MHz (for ¹³C) NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of

scans to achieve an adequate signal-to-noise ratio. For ^{13}C NMR, a longer relaxation delay may be necessary to ensure the quantitative detection of quaternary carbons.

Mass Spectrometry

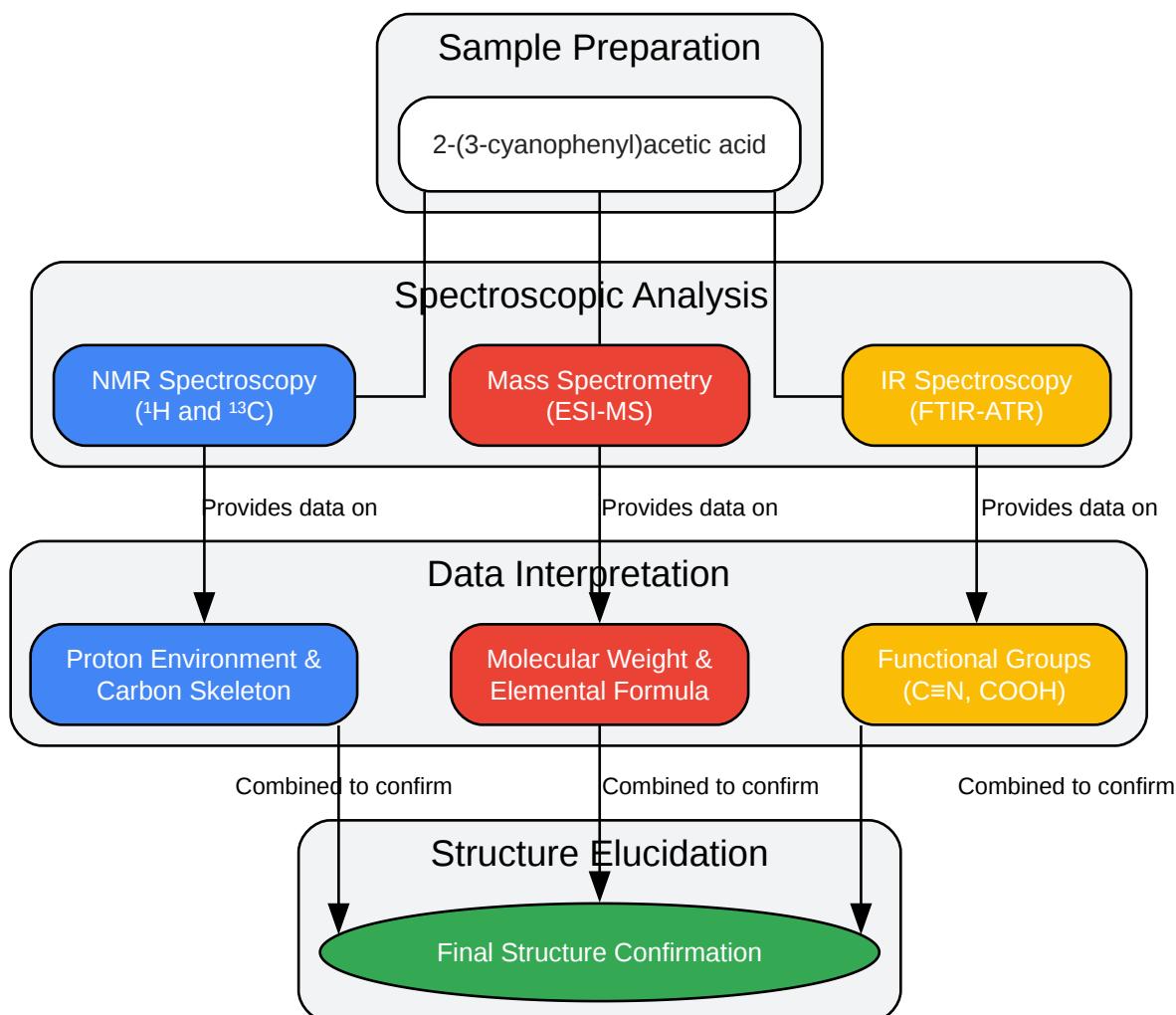
Low-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then introduced into the ESI source. For the analysis of **2-(3-cyanophenyl)acetic acid**, the mass spectrometer is operated in negative ion mode to detect the deprotonated molecule $[\text{M}-\text{H}]^-$. The instrument is scanned over an appropriate mass range to detect the ion of interest.

Infrared (IR) Spectroscopy

Infrared spectra can be acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples and requires minimal sample preparation. A small amount of the solid **2-(3-cyanophenyl)acetic acid** is placed directly on the ATR crystal, and firm contact is ensured. The spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}) by co-adding a number of scans to obtain a high-quality spectrum.

Spectroscopic Analysis Workflow

The structural characterization of an organic molecule like **2-(3-cyanophenyl)acetic acid** relies on the synergistic interpretation of data from various spectroscopic methods. The following diagram illustrates the logical workflow of this process.



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Spectroscopic analysis workflow.

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